2-(Pyridin-2-YL)pyrimidin-4-amine
Overview
Description
2-(Pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Compounds containing pyrimidine moieties are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases .
Mode of Action
It’s known that similar pyrimidine derivatives function by suppressing the activity of their target enzymes .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to their target enzymes .
Pharmacokinetics
Similar compounds have been found to exhibit good plasma stability and liver microsomal stability .
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against certain types of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-2-YL)pyrimidin-4-amine. For instance, dust formation should be avoided and personal protective equipment should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(Pyridin-2-YL)pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)
Cellular Effects
The effects of this compound on cells and cellular processes are still being explored. Preliminary studies have shown that this compound can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with suitable pyrimidine precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) as reagents . Another approach involves the use of formic acid or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the amine group at the 4-position, which may affect its biological activity.
2-(Pyridin-2-yl)quinazoline: Contains a quinazoline ring instead of a pyrimidine ring, leading to different pharmacological properties.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring, which can alter its chemical reactivity and biological activity.
Uniqueness
2-(Pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, along with an amine group at the 4-position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLLPKLYUMUJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-37-0 | |
Record name | 2-(pyridin-2-yl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.